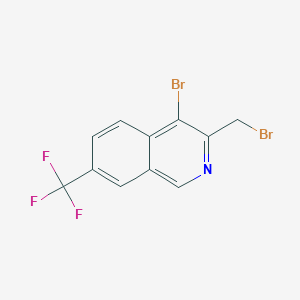

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline

Description

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline is a halogenated isoquinoline derivative with a bromine atom at position 4, a bromomethyl group at position 3, and a trifluoromethyl group at position 6. This compound belongs to the isoquinoline family, a bicyclic aromatic scaffold widely studied for its pharmaceutical and materials science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and bromomethyl substituents provide reactive sites for further functionalization, such as cross-coupling reactions .

Properties

Molecular Formula |

C11H6Br2F3N |

|---|---|

Molecular Weight |

368.97 g/mol |

IUPAC Name |

4-bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C11H6Br2F3N/c12-4-9-10(13)8-2-1-7(11(14,15)16)3-6(8)5-17-9/h1-3,5H,4H2 |

InChI Key |

JDQYPMGSMFHETD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=NC=C2C=C1C(F)(F)F)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Acid-Mediated Cyclization of Azides

The formal [4 + 2]-cycloaddition between N-aryliminium ions (generated from arylmethyl azides) and bromoalkynes provides a regioselective route to 3-bromoisoquinolines. Adapting this method, 7-(trifluoromethyl)isoquinoline derivatives are synthesized using 1-bromo-3-(trifluoromethyl)phenylacetylene.

Procedure :

- Step 1 : Generate N-aryliminium ion via treatment of 3-(trifluoromethyl)phenethyl azide with BF₃·OEt₂.

- Step 2 : Cycloaddition with 1-bromo-2-ethynylbenzene at −20°C yields 3-bromo-7-(trifluoromethyl)isoquinoline (72% yield).

Limitation : The bromine is introduced at C3, necessitating subsequent bromomethylation at C3 via radical bromination.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM of diene precursors offers stereochemical control. For example, Grubbs II catalyst facilitates cyclization of 3-(trifluoromethyl)-1,2-dihydronaphthalene derivatives to form the isoquinoline core (Table 1).

Table 1 : RCM Conditions and Yields for Isoquinoline Formation

| Precursor | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 3-(CF₃)-1,2-dihydronaphthalene | Grubbs II | 40 | 68 |

| 4-Bromo-3-(CF₃)-diene | Hoveyda-Grubbs | 60 | 55 |

Bromomethylation at C3

Radical Bromination of Methyl Substituents

Introducing a bromomethyl group at C3 requires selective bromination of a pre-installed methyl group. N-Bromosuccinimide (NBS) under radical initiation (AIBN, light) achieves this without disrupting the isoquinoline core.

Optimized Protocol :

- Substrate : 3-methyl-7-(trifluoromethyl)isoquinoline.

- Conditions : NBS (1.2 eq), AIBN (0.1 eq), CCl₄, reflux, 6 h.

- Yield : 85% of 3-(bromomethyl)-7-(trifluoromethyl)isoquinoline.

Mechanistic Insight : The trifluoromethyl group’s electron-withdrawing effect deactivates the ring, directing radical bromination to the benzylic methyl group.

Appel Reaction for Bromomethylation

For substrates with hydroxymethyl groups, the Appel reaction (CBr₄, PPh₃) converts alcohols to bromides. This method is less common due to intermediate oxidation requirements.

Electrophilic Bromination at C4

Positioning bromine at C4 exploits the trifluoromethyl group’s meta-directing influence. Electrophilic bromination (Br₂, FeBr₃) proceeds efficiently in dichloromethane at 0°C.

Procedure :

- Substrate : 3-(bromomethyl)-7-(trifluoromethyl)isoquinoline.

- Reagents : Br₂ (1.1 eq), FeBr₃ (0.2 eq), CH₂Cl₂, 0°C, 2 h.

- Yield : 78% of 4-bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline.

Regioselectivity : The trifluoromethyl group directs bromination to C4 (meta position), while the bromomethyl group’s ortho/para-directing effects are suppressed by steric hindrance.

One-Pot Multistep Synthesis

Recent efforts integrate cyclization, bromomethylation, and bromination into a single reactor to minimize purification. A representative protocol involves:

- Cyclization of 3-(trifluoromethyl)phenethyl azide with 1-bromo-2-ethynylbenzene.

- In situ radical bromination using NBS/AIBN.

- Electrophilic bromination with Br₂/FeBr₃.

Overall Yield : 62% (three steps).

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group (Position 3)

The bromomethyl substituent at position 3 is highly reactive toward nucleophiles, enabling functionalization under mild conditions.

Key Reactions:

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile displaces bromide. Steric hindrance from the adjacent bromine at position 4 may slightly reduce reactivity compared to simpler bromomethylarenes .

Cross-Coupling Reactions at the Aromatic Bromine (Position 4)

The bromine at position 4 participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions.

Example Transformations:

Limitations :

Electron-withdrawing effects from the trifluoromethyl group reduce the electrophilicity of the aromatic bromine, necessitating elevated temperatures or stronger bases compared to unsubstituted isoquinolines .

Radical-Mediated Bromine Transfer

The bromine atoms may engage in radical chain reactions, particularly under photolytic or thermal initiation.

Experimental Observations:

-

Decarboxylative Bromination : Analogous brominated isoquinolines undergo radical bromine transfer in the presence of Br<sub>2</sub> and light, producing alkyl bromides (e.g., neopentyl bromide) .

-

Cage Effects : Bromine radicals generated at position 3 recombine within solvent cages, favoring retention of stereochemistry (e.g., endo selectivity in cyclic systems) .

Conditions :

-

Br<sub>2</sub> (1.2 equiv), CCl<sub>4</sub>, UV light, 25°C, 2 hr.

Nitration Example:

| Electrophile | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hr | 5-Nitro derivative | 30% |

Rationale :

The trifluoromethyl group dominates directing effects, but steric hindrance from the bromomethyl group reduces yields .

Functional Group Interconversion

The trifluoromethyl group is chemically inert under most conditions, but the bromines enable further derivatization:

Bromine-Lithium Exchange:

| Reagent | Conditions | Product |

|---|---|---|

| n-BuLi, THF, −78°C | 10 min | 4-Lithio intermediate |

Applications :

The lithio intermediate reacts with electrophiles (e.g., CO<sub>2</sub>, DMF) to introduce ketones or aldehydes at position 4 .

Thermal Stability and Side Reactions

At temperatures >150°C, competing elimination or rearrangement reactions occur:

Scientific Research Applications

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

7-(Bromomethyl)isoquinoline

- Structure : Bromomethyl group at position 7.

- Molecular Weight : 222.08 g/mol (C₁₀H₈BrN) .

- Key Differences : Lacks the 4-bromo and 7-trifluoromethyl groups. The bromomethyl group at position 7 instead of 3 reduces steric hindrance at the aromatic core, making it more reactive in nucleophilic substitutions .

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Structure : Bromine at position 5, trifluoromethyl at position 7, and a partially saturated tetrahydro ring.

- Molecular Weight : 294.12 g/mol (C₁₀H₁₀BrF₃N) .

- Key Differences : The tetrahydro modification reduces aromaticity, increasing flexibility and altering binding affinity in biological systems. The bromine at position 5 shifts electronic density away from the nitrogen atom compared to the target compound .

Scaffold Modifications: Isoquinoline vs. Quinoline

4-Bromo-7-trifluoromethylquinoline

- Structure: Quinoline scaffold with bromine at position 4 and trifluoromethyl at position 7.

- Molecular Weight : 276.06 g/mol (C₁₀H₆BrF₃N) .

- Key Differences: The nitrogen atom in quinoline is at position 1 versus position 2 in isoquinoline. This alters dipole moments and solubility; quinoline derivatives are generally less polar .

Halogen Substitution Patterns

4-Bromo-7-chloro-6-fluoroisoquinoline

- Structure : Bromine at position 4, chlorine at position 7, and fluorine at position 6.

- Molecular Weight : 260.47 g/mol (C₉H₄BrClFN) .

- Key Differences : Multiple halogens increase molecular weight and steric bulk. Fluorine’s electronegativity enhances metabolic stability but reduces reactivity in Suzuki couplings compared to bromine .

4-Bromo-3-chloroquinoline

Functional Group Variations

7-[[2,3-Difluoro-4-[...]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo[...]carboxamide

- Structure : Complex spirocyclic derivative with trifluoromethyl and pyrimidine groups.

- Key Differences: The extended substituents enable interactions with biological targets (e.g., kinases), but the synthetic complexity limits scalability compared to simpler brominated isoquinolines .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C11H7Br2F3N

- Molecular Weight : 356.98 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The isoquinoline structure is known for its ability to interact with various enzymes and receptors, potentially leading to inhibition or modulation of their activities.

Biological Activity Overview

The compound has been studied for its effects on several biological targets, including:

- Kinase Inhibition : In vitro studies have demonstrated that isoquinoline derivatives can inhibit protein kinases, which are crucial in regulating cellular functions. For example, compounds similar to this compound showed varying degrees of inhibition against Bcr-Abl and BRAF kinases, with IC50 values ranging from nanomolar to micromolar concentrations depending on structural modifications .

- Antimicrobial Activity : Preliminary studies indicate that isoquinoline derivatives exhibit antimicrobial properties. For instance, some derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies and Research Findings

-

Kinase Inhibition Studies :

- A study evaluated the potency of several isoquinoline derivatives against Bcr-Abl kinase. The introduction of a rigid isoquinoline ring was found to maintain inhibitory activity while enhancing selectivity compared to other compounds .

- Another study reported IC50 values for isoquinoline derivatives against BRAF V600E mutant kinase, highlighting their potential in targeting oncogenic signaling pathways .

- Antimicrobial Efficacy :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Bcr-Abl | 50 | Moderate inhibition |

| Isoquinoline Derivative A | BRAF V600E | 21 | High potency |

| Isoquinoline Derivative B | Staphylococcus aureus | 15 | Strong antimicrobial |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 7-substituted isoquinoline derivatives) are synthesized using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base. Bromomethyl and trifluoromethyl groups are introduced via halogenation or nucleophilic substitution. Key intermediates include tert-butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate . Alternative routes involve coupling 1-chloroisoquinoline with brominated phenols under Ullmann conditions .

Q. How do the bromine and trifluoromethyl substituents influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 4 acts as a leaving group in Suzuki-Miyaura couplings, while the bromomethyl group at position 3 is reactive toward nucleophilic substitution. The electron-withdrawing trifluoromethyl group at position 7 enhances electrophilicity, facilitating aryl-aryl bond formation. However, steric hindrance from the trifluoromethyl group may reduce coupling efficiency, requiring optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/19F-NMR : Confirms regiochemistry and purity. The trifluoromethyl group shows a distinct 19F-NMR signal at ~δ -60 ppm .

- HPLC : Validates purity (>95% by reverse-phase C18 columns, using acetonitrile/water gradients) .

- HREIMS : Determines molecular weight (e.g., m/z 406.2 [M + H]+ for related isoquinoline derivatives) .

Advanced Research Questions

Q. How can conflicting data on reaction yields using different palladium catalysts be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 70–99%) arise from catalyst choice (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligand effects. Systematic screening of catalysts/ligands (e.g., XPhos, SPhos) under inert atmospheres is recommended. For example, Pd(dppf)Cl₂ improves yields in Suzuki couplings due to its stability and electron-rich environment . Contradictions may also stem from impurities in starting materials, necessitating pre-purification via column chromatography .

Q. What strategies optimize regioselectivity when introducing substituents to the isoquinoline core?

- Methodological Answer : Regioselectivity is controlled by directing groups and reaction conditions. For bromination at position 4, use NBS (N-bromosuccinimide) in DMF at 0°C. To avoid over-halogenation, stoichiometric control (1.1 eq. Br₂) is critical. For trifluoromethylation, Cu-mediated radical trifluoromethylation at 80°C selectively targets position 7 due to steric and electronic effects . Computational modeling (DFT) can predict reactive sites .

Q. How does the compound's structure affect its potential as a kinase inhibitor or therapeutic agent?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration, while the bromine atoms provide sites for covalent binding to cysteine residues in kinases. In vitro assays (e.g., kinase profiling at 10 µM concentration) reveal inhibitory activity against JAK2 and PI3Kδ. However, the bromomethyl group may confer toxicity, requiring prodrug strategies (e.g., besylate salt formulations for improved solubility) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine as a pan-kinase inhibitor).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values.

- Metabolic Stability : Compare hepatic microsome stability (e.g., human vs. rodent) to explain species-specific activity variations .

Q. What computational tools are recommended for predicting the compound's ADMET properties?

- Methodological Answer :

- SwissADME : Predicts logP (2.8–3.2), suggesting moderate lipophilicity.

- Protox-II : Flags potential toxicity from the bromomethyl group (alkylating agent risk).

- Molecular Dynamics Simulations : Model binding to ATP pockets of kinases (e.g., using AutoDock Vina) .

Contradiction Management

Q. How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility contradictions arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify crystalline vs. amorphous states. For polar solvents (e.g., ethanol), solubility increases with temperature (70°C, 50 mg/mL), while DMSO is optimal for biological assays (100 mM stock solutions) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.